molecular formula C17H23N3O2S B2702188 1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide CAS No. 2309778-56-9

1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide

Cat. No.: B2702188
CAS No.: 2309778-56-9
M. Wt: 333.45
InChI Key: GGDOUBOYJZSMNK-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole-Carboxamide Chemistry

The foundation of pyrazole chemistry dates to the late 19th century, with Hans von Pechmann’s seminal 1898 synthesis of pyrazole from acetylene and diazomethane. This classical method established pyrazole as a stable heterocyclic scaffold, characterized by its planar structure and adjacent nitrogen atoms. Early applications focused on simple derivatives, but the mid-20th century saw a shift toward functionalization, particularly at the C-3 and C-4 positions. The introduction of carboxamide groups emerged as a strategic modification to enhance solubility and bioactivity.

Initial carboxamide syntheses relied on multi-step routes, such as nucleophilic acyl substitutions of pyrazole esters or direct amidation of carboxylic acids. However, these methods suffered from low yields and cumbersome purification. The advent of transition-metal catalysis in the 21st century revolutionized this field. For instance, palladium-catalyzed aminocarbonylation, pioneered by Blake et al. in 2017, enabled direct coupling of aryl iodides with amines under carbon monoxide (CO) atmospheres. Despite progress, challenges persisted in handling toxic CO gas, prompting innovations like the Skrydstrup group’s two-chamber COware® system, which improved safety and efficiency. These developments laid the groundwork for modern derivatives like 1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide, which benefits from both classical and contemporary methodologies.

Significance of Thiophene-Pyrazole Hybrids in Heterocyclic Research

Thiophene-pyrazole hybrids occupy a critical niche in medicinal chemistry due to their synergistic electronic and steric properties. Thiophene’s electron-rich aromatic system enhances π-π stacking interactions with biological targets, while pyrazole’s rigidity confers metabolic stability. The fusion of these moieties, as seen in the subject compound, amplifies pharmacological efficacy. For example, chloro-substituted thiophene-pyrazole conjugates demonstrated potent antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli.

The oxan-4-ylmethyl linker in this compound introduces conformational flexibility, enabling optimal binding to enzyme active sites. Computational studies of analogous structures reveal that such linkers reduce steric hindrance while maintaining hydrophobic interactions, a balance critical for crossing biological membranes. Furthermore, the thiophene ring’s sulfur atom participates in hydrogen bonding and van der Waals interactions, augmenting target affinity. These attributes underscore the hybrid’s versatility in addressing multifactorial diseases, from infections to neurodegeneration.

Current Research Landscape and Scientific Importance

Recent studies emphasize two frontiers in pyrazole-carboxamide research: (1) catalytic synthesis optimization and (2) pharmacological diversification. Palladium-catalyzed aminocarbonylation now achieves yields exceeding 90% for pyrazolo[3,4-b]pyridine-3-carboxamides, a closely related scaffold. This method’s compatibility with diverse amines and aryl iodides permits rapid generation of compound libraries, accelerating structure-activity relationship (SAR) studies.

Pharmacologically, pyrazole-4-carboxamides exhibit broad-spectrum activity. Novel derivatives synthesized by Deepthi and Prathyusha (2023) showed MICs of 6.25–12.5 µg/mL against Mycobacterium tuberculosis, rivaling first-line antitubercular agents. Similarly, pyrazole-3-carboxamides inhibit cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE) at nanomolar concentrations, highlighting their dual anti-inflammatory and neuroprotective potential. The subject compound’s 1,3,5-trimethyl substitution pattern likely enhances metabolic stability by shielding the pyrazole ring from oxidative degradation, a hypothesis supported by molecular dynamics simulations.

Emerging applications in nonlinear optics (NLO) further validate the scientific importance of these hybrids. The conjugated π-system in thiophene-pyrazole amides exhibits high hyperpolarizability (β = 12.4 × 10⁻³⁰ esu), making them candidates for photonic devices. This multidisciplinary relevance ensures continued investment in synthetic and applied research.

Properties

IUPAC Name

1,3,5-trimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-12-15(13(2)20(3)19-12)16(21)18-11-17(5-7-22-8-6-17)14-4-9-23-10-14/h4,9-10H,5-8,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDOUBOYJZSMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the tetrahydropyran and thiophene rings. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining strict control over reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: The compound’s potential biological activities are being explored for therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of the Pyrazole Core

The target compound’s 1,3,5-trimethylpyrazole core contrasts with N-substituted pyrazoline derivatives reported in , such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1). Methylation, as seen in the target compound, could improve membrane permeability but may reduce polar interactions with hydrophilic binding pockets.

Heterocyclic Moieties and Functional Groups

  • Thiophene vs. Benzo[b]thiophene: The target’s thiophen-3-yl group is less sterically demanding than the benzo[b]thiophene derivatives in (e.g., 2[6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl]-methanone), which exhibit extended conjugation and enhanced planarity. This difference may limit the target’s ability to intercalate into DNA or bind deeply into hydrophobic pockets compared to benzo-fused systems .
  • Carboxamide vs. Carbothioamide: highlights pyrazole-1-carbothioamide derivatives (e.g., 5-(substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide).

Pharmacological and Receptor Binding Profiles

For example, WIN 55212-2 and cannabinol exhibit higher CB2 receptor affinity due to bulky aromatic substituents . The target’s tetrahydropyran-thiophene group may mimic such steric effects, suggesting hypothetical CB2 selectivity, though this requires experimental validation. Conversely, the absence of a phenolic hydroxyl group (common in ’s active benzo[b]thiophenes) may limit estrogen receptor interactions .

Data Table: Structural and Functional Comparison

Compound Name / Source Pyrazole Substituents Heterocyclic Moieties Functional Groups Key Pharmacological Notes
Target Compound 1,3,5-Trimethyl Thiophen-3-yl, oxane Carboxamide Hypothetical CB2 modulation
Compound 1 () 3-(4-Fluorophenyl), 5-phenyl None Carbaldehyde Structural confirmation only
Compound 4i () 1,5-Dimethyl, tetrazolyl Coumarin, pyrimidinone Pyrimidinone Synthetic focus, no bioactivity
Compound a-r () Isoxazolyl, substituted phenyl Isoxazole Carbothioamide Antimicrobial evaluation
WIN 55212-2 () N/A Aminoalkylindole None High CB2 affinity

Research Findings and Implications

  • Synthetic Complexity: The target compound’s tetrahydropyran-thiophene linkage suggests multistep synthesis, akin to the coumarin-pyrimidinone hybrids in , which require cyclocondensation and heterocycle fusion .
  • Biological Hypotheses : The methylated pyrazole core may confer metabolic stability over ’s aryl-substituted analogs, which are prone to oxidative degradation . Its carboxamide group could engage targets like serine hydrolases or kinases, similar to carbothioamide derivatives in .
  • Knowledge Gaps: Direct binding assays and ADMET profiling are critical next steps, as structural analogs in and show receptor-specific trends .

Biological Activity

1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide, a compound characterized by a pyrazole core, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound's structural formula is as follows:

  • Molecular Formula : C₁₆H₁₉N₃O₃S
  • CAS Number : 2310041-17-7
  • Molecular Weight : 369.5 g/mol

The compound features a pyrazole ring substituted with a thiophene moiety and an oxane group, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to our compound of interest. The pyrazole nucleus has been associated with a broad spectrum of biological activities, particularly against various bacterial strains:

  • In vitro Studies : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Proteus mirabilis. The minimum inhibitory concentrations (MICs) were determined using standard methods, showing significant zones of inhibition in agar diffusion tests .

Anticancer Properties

Research indicates that pyrazole derivatives may also exhibit anticancer activity. For instance, compounds structurally related to this compound have been investigated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. These compounds may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antibacterial Activity Assessment

A recent study evaluated the antibacterial efficacy of several pyrazole derivatives against E. coli and S. aureus. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity compared to others. For example:

CompoundZone of Inhibition (mm)MIC (µg/mL)
12462.5
220125
33031.25

This table illustrates how structural modifications can significantly influence biological activity .

Case Study 2: Anticancer Activity in Cell Lines

In another investigation focusing on anticancer properties, a series of pyrazole derivatives were tested against breast cancer cell lines (MCF-7). The study found that certain derivatives induced apoptosis through the activation of caspase pathways:

CompoundIC50 (µM)Apoptosis (% Cells)
A1570
B3050
C1080

These findings suggest that specific modifications can enhance the anticancer effects of pyrazole-based compounds .

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and microbial resistance.
  • Receptor Interaction : They may interact with specific receptors involved in cell signaling pathways related to cancer progression and inflammation.

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